Ergovaline is an ergot alkaloid classified as an ergopeptine, primarily found in endophyte-infected grasses such as tall fescue (Schedonorus arundinaceus) and perennial ryegrass (Lolium perenne). It is produced by the endophyte fungi Neotyphodium coenophialum and Neotyphodium lolii. Ergovaline is known for its toxicity in livestock, particularly cattle, leading to symptoms reminiscent of ergotism due to its vasoconstrictive properties . The compound plays a role in plant defense against herbivores and abiotic stressors, creating a complex interaction between plant health and animal physiology .
Ergovaline belongs to a group of alkaloids known as ergot alkaloids, which are derived from the fungus Claviceps purpurea. The classification of ergovaline can be broken down as follows:
The biosynthesis of ergovaline begins with the amino acid tryptophan, which undergoes a series of transformations to yield various clavine and lysergic acid derivatives. The final steps involve the assembly of the ergovaline structure through nonribosomal peptide synthesis. Key enzymes involved include nonribosomal peptide synthetases, which facilitate the incorporation of amino acids such as alanine, proline, and valine into the ergoline framework .
A notable synthetic pathway involves using starting materials like 2-bromo-2-methyl-malonic acid diethyl ester in combination with lysergic acid derivatives. This multi-step process typically requires careful control of reaction conditions, including temperature and solvent choice, to achieve high yields of pure ergovaline .
The molecular formula of ergovaline is , with a molar mass of approximately 533.63 g/mol. The structure features a tetracyclic ergoline core with a tripeptide moiety attached at the 8-carbon position. This unique configuration allows ergovaline to interact with various biological receptors, mimicking biogenic amines like serotonin and norepinephrine .
Ergovaline undergoes several chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Ergovaline exerts its effects primarily through receptor interactions. It is known to bind to serotonin receptors (5-HT receptors) and adrenergic receptors, influencing vascular tone and neurotransmission. This binding can lead to vasoconstriction, which is responsible for the toxic effects observed in livestock .
Research indicates that varying dosages of ergovaline produce different physiological responses in animal models. High concentrations can lead to significant toxicity, while lower doses may have less pronounced effects on vascular function .
Ergovaline has several scientific uses:
Ergovalinine, a dihydrogenated ergopeptine alkaloid, originates from a conserved early pathway shared among clavicipitaceous fungi. Biosynthesis initiates with the prenylation of L-tryptophan by dimethylallyl tryptophan synthase (DmaW), forming 4-dimethylallyltryptophan (DMAT) [1] [6]. Subsequent N-methylation by EasF yields 4-dimethyl-L-abrine. Oxidation and cyclization involve two critical enzymes: the FAD-dependent oxidoreductase EasE and catalase EasC, which collectively convert intermediates into chanoclavine-I aldehyde [1] [8]. This aldehyde serves as the branch point for tetracyclic ergoline formation, where the isomerase activity of EasA governs D-ring stereochemistry—a pivotal step determining downstream ergopeptine profiles [8] [6].
The final ergopeptine assembly requires nonribosomal peptide synthetases (NRPS). Lysergyl peptide synthetase B (LpsB) activates dihydrolysergic acid (DHLA) via adenylation and thioesterification. Condensation with three amino acids (alanine-valine-proline for ergovalinine) is mediated by the trimodular LPSA, forming the peptide lactam backbone [4] [9]. Cytochrome P450 monooxygenase EasH then catalyzes oxidative cyclization, yielding the characteristic cyclol structure of ergovalinine [5] [8].
Table 1: Key Enzymes in Ergovalinine Biosynthesis
Enzyme | Gene | Function | Product |
---|---|---|---|
Prenyltransferase | dmaW | Tryptophan prenylation | 4-DMAT |
N-Methyltransferase | easF | N-methylation of 4-DMAT | 4-DMA-L-abrine |
Oxidoreductase | easE | Chanoclavine-I formation | Chanoclavine-I |
Catalase | easC | Oxidative cyclization support | Chanoclavine-I aldehyde |
Isomerase | easA | D-ring stereochemistry control | Festuclavine (DHLA precursor) |
NRPS subunit | lpsB | DHLA activation | Thioester-bound DHLA |
P450 monooxygenase | easH | Peptide lactam cyclization | Ergopeptine cyclol structure |
Epichloë endophytes, particularly E. coenophiala and E. festucae var. lolii, are primary producers of ergovalinine in grasses like tall fescue (Lolium arundinaceum) and perennial ryegrass. These symbiotic fungi biosynthesize ergopeptines in planta, with alkaloid concentrations highest in seeds and inflorescences [2] [7]. Gene expression analyses confirm that the ergot alkaloid cluster (including dmaW, easA, and lpsB) is strongly upregulated during host flowering, coinciding with ergovalinine accumulation [2] [10].
Transposon relics flanking the lpsB gene in Epichloë spp. contribute to cluster plasticity, enabling rapid adaptation to host-specific pressures [2]. Unlike Claviceps purpurea, which produces ergot alkaloids in sclerotia, Epichloë synthesizes ergovalinine within hyphae colonizing intercellular spaces. This compartmentalization requires plant-derived signals for pathway induction, as evidenced by negligible alkaloid production in axenic cultures [2] [7].
Table 2: Ergot Alkaloid Profiles in Endophyte-Infected Grasses
Grass Species | Endophyte | Dominant Ergot Alkaloids | Ergovalinine Concentration |
---|---|---|---|
Tall fescue | Epichloë coenophiala | Ergovaline, Ergovalinine | 0.2–0.6 mg/kg (whole plant) |
Perennial ryegrass | Epichloë festucae var. lolii | Lolitrem B, Ergovalinine | Up to 1 mg/kg (seed heads) |
Drunken horse grass | Epichloë gansuensis | Ergonovine, Ergovaline derivatives | Not quantified |
The ergot alkaloid gene cluster spans ~70 kb in Epichloë spp. and contains 12–14 co-regulated genes. Core genes (dmaW, easA, easC, easE, easF) are conserved across producers, whereas lpsA and lpsB exhibit allelic divergence that dictates ergopeptine specificity [5] [8]. In Canadian Claviceps purpurea strains, tandem duplication of lpsA generates lpsA1 and lpsA2 variants, encoding NRPS modules with substrate promiscuity for phenylalanine or leucine incorporation—though ergovalinine production remains linked to canonical lpsB activity [5].
Epigenetic regulation modulates cluster expression. Histone H3 lysine-4 methylation (H3K4me) marks associate with chromatin relaxation during in planta growth, permitting transcription factor access to promoter regions [8]. CRISPR-Cas9-mediated repression of histone deacetylases in Metarhizium brunneum increased DHLA titers 3-fold, confirming epigenetic control [8]. Additionally, retrotransposon insertions near easG correlate with attenuated ergovalinine synthesis in some Epichloë strains, suggesting silencing via positional effects [2].
Ergovalinine and ergovaline share identical peptide moieties (alanine-valine-proline) but differ in ergoline ring saturation. Ergovalinine contains a saturated D-ring (dihydrolysergic acid backbone), whereas ergovaline retains the Δ8,9 double bond in lysergic acid [8] [9]. This structural divergence arises from early pathway bifurcation:
Figure 1: Branch Points in Ergopeptine Biosynthesis
Chanoclavine-I aldehyde │ ├── EasA(isomerase) → Agroclavine → ... → Lysergic acid → Ergovaline │ └── EasA(reductase) → Festuclavine → ... → DHLA → Ergovalinine
Substrate recognition by NRPS also differs: LpsB in Epichloë spp. exhibits 10-fold higher affinity for DHLA than lysergic acid, favoring ergovalinine assembly [8]. Conversely, Claviceps purpurea LpsB preferentially binds lysergic acid, explaining ergovaline dominance in sclerotia [4] [9]. Metabolic profiling of Metarhizium brunneum confirmed that heterologous expression of Claviceps-derived cloA (P450 for lysergic acid synthesis) shifts production toward ergovaline, whereas native enzymes favor DHLA derivatives [8].
Table 3: Structural and Biosynthetic Features of Ergovalinine vs. Ergovaline
Feature | Ergovalinine | Ergovaline |
---|---|---|
Core structure | Dihydrolysergic acid derivative | Lysergic acid derivative |
D-ring saturation | Saturated (no Δ8,9 bond) | Unsaturated (Δ8,9 bond) |
Key biosynthetic enzyme | EasA(reductase) | EasA(isomerase) |
Precursor | Festuclavine | Agroclavine |
NRPS substrate preference | DHLA (high affinity) | Lysergic acid (high affinity) |
Primary producers | Epichloë spp., Metarhizium | Claviceps purpurea, Epichloë |
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